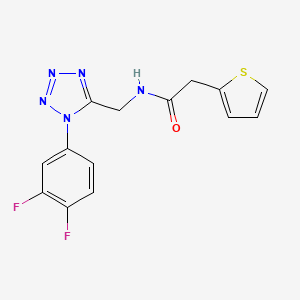
4-(Trifluoromethyl)thiophene-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)thiophene-3-carbothioamide is a chemical compound with the molecular formula C6H4F3NS2 It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethyl)thiophene with thiocarbonyldiimidazole under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoromethyl)thiophene-3-carbothioamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)thiophene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)thiophene-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)thiophene-3-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbothioamide group may participate in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)thiophene-2-carbothioamide
- 4-(Trifluoromethyl)thiophene-3-carboxamide
- 4-(Trifluoromethyl)thiophene-2-carboxamide
Uniqueness
4-(Trifluoromethyl)thiophene-3-carbothioamide is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h1-2H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUCCVFLBQMXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2414929.png)


![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)





